2-Chloro-5,6-dimethoxyquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

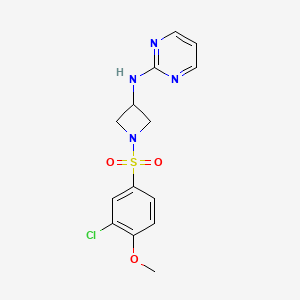

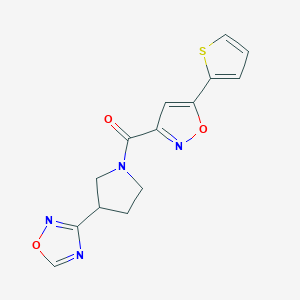

2-Chloro-5,6-dimethoxyquinoline is a heterocyclic organic compound that has a quinoline ring . It has a molecular weight of 223.66 . It is a powder in physical form .

Synthesis Analysis

The synthesis of 2-Chloro-5,6-dimethoxyquinoline and its derivatives can be achieved through various methods. One such method involves the use of microwave irradiation for quick and efficient synthesis . Another method involves a multi-component reaction of substituted 2-chloro-3-formylquinolines .Molecular Structure Analysis

The IUPAC name of 2-Chloro-5,6-dimethoxyquinoline is the same as its common name . The InChI code is 1S/C11H10ClNO2/c1-14-9-5-4-8-7 (11 (9)15-2)3-6-10 (12)13-8/h3-6H,1-2H3 .Physical And Chemical Properties Analysis

2-Chloro-5,6-dimethoxyquinoline is a powder with a molecular weight of 223.66 . It has a storage temperature of 4 degrees Celsius .Applications De Recherche Scientifique

Anticancer Research

2-Chloro-5,6-dimethoxyquinoline has been identified as a key scaffold in the development of new anticancer agents. Its structure is conducive to interacting with various biological targets, and modifications to this compound can lead to potent inhibitors of cancer cell growth. The quinoline nucleus, in particular, is a common feature in many FDA-approved anticancer drugs .

Antimicrobial and Antimycobacterial Agents

This compound serves as a precursor in the synthesis of derivatives that exhibit significant antimicrobial activity. These activities are crucial in the fight against drug-resistant strains of bacteria. The antimicrobial activity of quinoline derivatives often depends on the substitution on the heterocyclic ring, making 2-Chloro-5,6-dimethoxyquinoline a valuable starting point for new drug development .

Antimalarial Applications

Quinoline derivatives, including those derived from 2-Chloro-5,6-dimethoxyquinoline, have a history of use in antimalarial drugs. The modifications of the quinoline core can lead to compounds with low micromolar activity against Plasmodium falciparum, offering potential for new therapeutic options against malaria .

Anti-SARS-CoV-2 (COVID-19)

In the context of the recent pandemic, quinoline derivatives have been explored for their potential to inhibit SARS-CoV-2. The structural versatility of 2-Chloro-5,6-dimethoxyquinoline allows for the creation of compounds that could interfere with the virus’s replication mechanisms .

Antituberculosis Activity

The quinoline core is also present in compounds with antituberculosis activity. Given the ongoing challenge of tuberculosis and the emergence of resistant strains, 2-Chloro-5,6-dimethoxyquinoline’s derivatives could contribute to the development of more effective treatments .

Antioxidant Properties

Quinoline derivatives are known for their antioxidant properties, which are important in the prevention of oxidative stress-related diseases. The methoxy groups in 2-Chloro-5,6-dimethoxyquinoline may be particularly useful in scavenging free radicals, thus contributing to the compound’s antioxidant capacity .

Safety and Hazards

Orientations Futures

While specific future directions for 2-Chloro-5,6-dimethoxyquinoline are not mentioned in the search results, it’s worth noting that quinoline derivatives have been extensively studied for their potential applications in various fields, including medicine and agriculture . Therefore, it’s reasonable to expect that research into 2-Chloro-5,6-dimethoxyquinoline and its derivatives will continue in the future.

Relevant Papers The relevant papers retrieved discuss the properties, synthesis, and potential applications of 2-Chloro-5,6-dimethoxyquinoline . They provide valuable insights into the compound and its potential uses .

Mécanisme D'action

Target of Action

The primary targets of 2-Chloro-5,6-dimethoxyquinoline are microbial cells. The compound has been synthesized as an antimicrobial agent and has shown moderate activities against various microbes .

Mode of Action

It is known that quinoline derivatives, which include 2-chloro-5,6-dimethoxyquinoline, have antifungal, antibacterial, antitumor, and anticancer effects . The compound likely interacts with its microbial targets, leading to their inhibition or destruction.

Biochemical Pathways

Given its antimicrobial properties, it likely interferes with essential biochemical processes in microbial cells, such as dna replication, protein synthesis, or cell wall synthesis .

Result of Action

The result of 2-Chloro-5,6-dimethoxyquinoline’s action is the inhibition of microbial growth. The compound has demonstrated moderate antimicrobial and antifungal activity in vitro .

Propriétés

IUPAC Name |

2-chloro-5,6-dimethoxyquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-14-9-5-4-8-7(11(9)15-2)3-6-10(12)13-8/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJMJISROCJIBKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)N=C(C=C2)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5,6-dimethoxyquinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide](/img/structure/B2870285.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide](/img/structure/B2870287.png)

![N-(2,5-difluorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2870290.png)

![6-Cyclopropyl-2-[[1-(3,5-dimethylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2870292.png)

![N-[5-fluoro-2-(piperidin-1-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2870301.png)

![Diethyl 2-[(2-fluoro-5-methylanilino)methylene]malonate](/img/structure/B2870303.png)